molecular formula C15H11NOS B13840943 4,5-Diphenyl-1,3-thiazol-2(3H)-one CAS No. 6339-99-7

4,5-Diphenyl-1,3-thiazol-2(3H)-one

Cat. No.: B13840943
CAS No.: 6339-99-7
M. Wt: 253.32 g/mol
InChI Key: SVNXMNUJNYYERN-UHFFFAOYSA-N
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Description

4,5-Diphenyl-1,3-thiazol-2(3H)-one is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Diphenyl-1,3-thiazol-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzoin with thiourea in the presence of a catalyst such as hydrochloric acid. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4,5-Diphenyl-1,3-thiazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

4,5-Diphenyl-1,3-thiazol-2(3H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4,5-Diphenyl-1,3-thiazol-2(3H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 4,5-Diphenyl-2-thiazolamine
  • 2-Amino-4,5-diphenylthiazole

Comparison

4,5-Diphenyl-1,3-thiazol-2(3H)-one is unique due to the presence of a carbonyl group at the 2-position of the thiazole ring, which can influence its reactivity and interactions with other molecules

Properties

CAS No.

6339-99-7

Molecular Formula

C15H11NOS

Molecular Weight

253.32 g/mol

IUPAC Name

4,5-diphenyl-3H-1,3-thiazol-2-one

InChI

InChI=1S/C15H11NOS/c17-15-16-13(11-7-3-1-4-8-11)14(18-15)12-9-5-2-6-10-12/h1-10H,(H,16,17)

InChI Key

SVNXMNUJNYYERN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=O)N2)C3=CC=CC=C3

Origin of Product

United States

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